3,5-Dibromo-2-nitropyridine (CAS: 610261-34-2) is a highly activated, orthogonally functionalizable heterocyclic building block utilized extensively in pharmaceutical and agrochemical manufacturing. Structurally, it combines two cross-coupling handles (bromines at the 3 and 5 positions) with an exceptionally reactive nucleophilic aromatic substitution (SNAr) leaving group (a nitro group at the 2 position). For procurement teams and process chemists, this specific substitution pattern provides a streamlined, high-yield pathway to complex 2,3,5-trisubstituted pyridines, offering superior processability and step-economy compared to un-nitrated or chlorinated baselines [1].
Procurement teams often consider substituting 3,5-dibromo-2-nitropyridine with cheaper, more common analogs like 3,5-dibromopyridine or 2-chloro-3,5-dibromopyridine. However, these substitutions routinely fail in advanced library synthesis and scale-up. 3,5-Dibromopyridine completely lacks a functional handle at the 2-position, requiring costly, low-yield N-oxidation and rearrangement steps to achieve C2 substitution. Meanwhile, 2-chloro-3,5-dibromopyridine possesses a C2 leaving group, but the chloride is significantly less activated than a nitro group. Attempting nucleophilic aromatic substitution (SNAr) on the 2-chloro analog requires harsher bases, higher temperatures, and longer reaction times, which frequently leads to competitive degradation, off-target reactions at the brominated positions, and reduced batch-to-batch reproducibility [1].
In nucleophilic aromatic substitution (SNAr) workflows, the leaving group ability at the 2-position dictates the required reaction harshness. Class-level kinetic data demonstrates that the 2-nitro group is an exceptionally labile leaving group compared to standard halogens. When subjected to rapid SNAr conditions (e.g., microwave heating at 180°C for 5 minutes), 2-nitropyridine scaffolds consistently achieve >75% substitution yields. In direct contrast, the 2-chloropyridine baselines yield less than 25% under identical conditions, requiring significantly longer processing times and harsher reagents to reach completion [1].
| Evidence Dimension | SNAr Substitution Yield (5 min at 180°C) |
| Target Compound Data | >75% yield (2-nitro scaffold) |
| Comparator Or Baseline | <25% yield (2-chloro scaffold) |
| Quantified Difference | >3x higher yield in rapid processing windows |
| Conditions | Microwave-assisted SNAr with weak nucleophiles |
Allows manufacturers to perform late-stage functionalizations under mild conditions, reducing energy costs and preventing the degradation of sensitive molecular architectures.
For the synthesis of complex 2,3,5-trisubstituted pyridines, the choice of starting material dictates the length of the synthetic route. 3,5-Dibromo-2-nitropyridine offers true orthogonal reactivity: the highly activated 2-nitro group can undergo selective SNAr with alkoxides or amines, leaving the 3- and 5-bromo groups intact for subsequent palladium-catalyzed cross-coupling. Using the un-nitrated baseline, 3,5-dibromopyridine, requires a minimum of two additional synthetic steps (N-oxidation and subsequent rearrangement) to functionalize the 2-position, which typically reduces the overall intermediate yield by >40% [1].
| Evidence Dimension | Synthetic steps to 2-substituted-3,5-dibromopyridines |
| Target Compound Data | 1 step (Direct SNAr) |
| Comparator Or Baseline | 3 steps (N-oxidation, rearrangement, substitution) for 3,5-dibromopyridine |
| Quantified Difference | Eliminates 2 synthetic steps and associated yield losses |
| Conditions | Standard library synthesis workflows |
Reduces raw material consumption, labor time, and step-count in the procurement and manufacturing of complex heterocyclic APIs.
When synthesizing 2-alkoxy or 2-amino pyridine derivatives, avoiding competitive substitution at the 3- and 5-positions is critical for maintaining high purity profiles. 3,5-Dibromo-2-nitropyridine exhibits near-perfect regioselectivity during denitration reactions. For example, treatment with sodium ethoxide yields 3,5-dibromo-2-ethoxypyridine cleanly, as the nitro group is displaced exponentially faster than the halogens. If a buyer were to use 2,3,5-tribromopyridine as a substitute, the electronic similarity of the halogens leads to mixed substitution products, requiring resource-intensive chromatographic purification to isolate the desired regioisomer [1].
| Evidence Dimension | Regioselectivity of Nucleophilic Attack |
| Target Compound Data | Exclusive C2 substitution (displacement of -NO2) |
| Comparator Or Baseline | Mixed C2/C3/C5 substitution (displacement of -Br) in tribromopyridine |
| Quantified Difference | Eliminates the formation of C3/C5 substituted byproducts |
| Conditions | Reaction with alkoxide/amine nucleophiles at ambient to moderate temperatures |
Ensures high-purity batch production without the need for costly and time-consuming chromatographic separations of regioisomers.
Due to its orthogonal reactivity, 3,5-dibromo-2-nitropyridine is an ideal starting material for synthesizing 3,5-bis(aryl)-2-aminopyridine derivatives, a common motif in cyclin-dependent kinase (CDK) inhibitors. The 2-nitro group allows for early-stage, mild amination via SNAr, followed by sequential or one-pot Suzuki couplings at the 3- and 5-bromo positions, streamlining the discovery workflow [1].
The exceptional lability of the 2-nitro group makes this compound highly valuable in the synthesis of PET imaging agents. It enables rapid, late-stage [18F]fluorodenitration, providing significantly higher radiochemical yields and shorter reaction times compared to standard chloropyridine precursors, which is critical given the short half-life of fluorine-18 [2].
In the development of advanced crop protection agents, complex pyridine cores are frequently required. The superior leaving group kinetics of the 2-nitro moiety allow process chemists to install bulky or less reactive nucleophiles at the 2-position under mild conditions, avoiding the thermal degradation and poor yields associated with 2-chloro-3,5-dibromopyridine baselines [1].
Irritant